2-Phenyl-1H-indol-7-ol
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Overview
Description
2-Phenyl-1H-indol-7-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring system with a phenyl group at the 2-position and a hydroxyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-indol-7-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring system . Another method involves the cyclization of ortho-nitrobenzyl ketones with phenylhydrazine, followed by reduction of the nitro group to form the indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1H-indol-7-one.
Reduction: Formation of 2-Phenyl-1H-indol-7-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-Phenyl-1H-indol-7-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows for hydrogen bonding and interaction with biological molecules. The indole ring system can interact with enzymes and receptors, modulating their activity. Specific pathways targeted by this compound include those involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
2-Phenyl-1H-indol-7-ol can be compared with other indole derivatives, such as:
2-Phenylindole: Lacks the hydroxyl group at the 7-position, resulting in different chemical and biological properties.
7-Hydroxyindole: Lacks the phenyl group at the 2-position, affecting its reactivity and biological activity.
Indole-3-carbinol: Contains a carbinol group at the 3-position, known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C14H11NO |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-phenyl-1H-indol-7-ol |
InChI |
InChI=1S/C14H11NO/c16-13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15-16H |
InChI Key |
IEQFLPYWIJAKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)O |
Origin of Product |
United States |
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